1-(4-fluorobenzyl)-N-(2-(methylthio)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
1-(4-Fluorobenzyl)-N-(2-(methylthio)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine core substituted with a 4-fluorobenzyl group at position 1 and a carboxamide moiety at position 3. The carboxamide nitrogen is further linked to a 2-(methylthio)phenyl ring. This structure combines electron-withdrawing (fluorine) and electron-donating (methylthio) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S/c1-26-18-5-3-2-4-17(18)22-20(25)15-8-11-19(24)23(13-15)12-14-6-9-16(21)10-7-14/h2-11,13H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYDGABYDSEDKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorobenzyl)-N-(2-(methylthio)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound notable for its complex structure, which includes a dihydropyridine core, a carboxamide functional group, and a fluorobenzyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H17FN2O2S, with a molecular weight of 368.43 g/mol. The presence of fluorine, sulfur, and nitrogen atoms in its structure suggests potential interactions with various biological targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Anticancer Properties : Analogous compounds have been identified as potent inhibitors of specific kinases involved in cancer progression. For instance, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide demonstrated complete tumor stasis in xenograft models following oral administration .
- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways. Studies on similar structures have shown that modifications at specific positions can enhance enzyme potency and selectivity .
The unique arrangement of functional groups in this compound suggests potential mechanisms of action through:
- Kinase Inhibition : Targeting receptor tyrosine kinases and other enzyme classes critical for cellular signaling pathways.
- Receptor Modulation : Interacting with receptors that mediate various cellular responses.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the unique pharmacological profile of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(2-fluorobenzyl)-N-(2-(methylthio)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | C20H17FN2O2S | Similar dihydropyridine core but different substitution pattern |
| 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | C12H12N2O2 | Simpler structure lacking complex substituents |
| N-Methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide | C15H14N2O2 | Similar core without fluorinated aromatic systems |
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds:
- In Vivo Efficacy : A study demonstrated that a related compound showed substantial efficacy against human gastric carcinoma xenografts, indicating the potential for therapeutic application in oncology .
- Selectivity Profiles : Research has indicated that structural modifications can lead to improved selectivity for specific kinase targets, enhancing the therapeutic index of these compounds .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 4-fluorobenzyl group in the target compound and RalTEGravir enhances metabolic stability and binding affinity to hydrophobic pockets.
- Thioether vs.
- Trifluoromethyl Substitution : The –CF₃ group in ’s compound increases electron deficiency, which could enhance interactions with catalytic residues in proteases .
Pharmacological and Physicochemical Data
Table 2: Comparative Pharmacological and Physical Properties
Analysis :
- The target compound’s lower molecular weight (382.4) and moderate LogP (3.8) suggest balanced pharmacokinetics compared to bulkier analogs like (MW 445.4).
- Chlorinated derivatives () exhibit higher LogP values, correlating with reduced aqueous solubility but increased tissue penetration .
Clinical and Preclinical Relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
